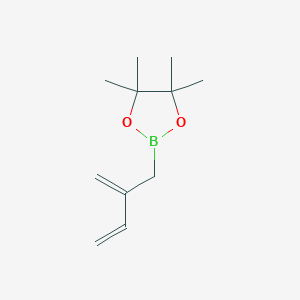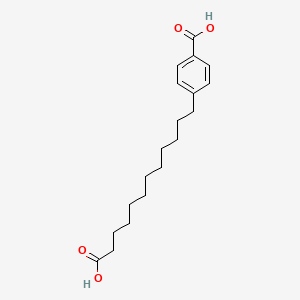
4-(11-Carboxyundecyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(11-Carboxyundecyl)benzoic acid is an organic compound that belongs to the class of carboxylic acids. It features a benzoic acid moiety attached to an undecyl chain with a terminal carboxyl group. This compound is of interest due to its unique structure, which combines the properties of both benzoic acid and long-chain carboxylic acids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(11-Carboxyundecyl)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with benzoic acid and 11-bromoundecanoic acid.
Reaction: The benzoic acid is subjected to a Friedel-Crafts acylation reaction with 11-bromoundecanoic acid in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Purification: The resulting product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(11-Carboxyundecyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Halogenated benzoic acid derivatives.
Applications De Recherche Scientifique
4-(11-Carboxyundecyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(11-Carboxyundecyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxyl groups can form hydrogen bonds with amino acid residues in proteins, influencing their activity. The long undecyl chain allows the compound to integrate into lipid bilayers, affecting membrane properties and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic Acid: A simpler aromatic carboxylic acid with a single carboxyl group.
Undecanoic Acid: A long-chain carboxylic acid with a single carboxyl group at the end of an undecyl chain.
4-(10-Carboxydecyl)benzoic Acid: Similar structure but with a shorter decyl chain.
Uniqueness
4-(11-Carboxyundecyl)benzoic acid is unique due to its combination of a benzoic acid moiety and a long undecyl chain, providing both aromatic and aliphatic properties. This dual nature allows it to participate in a wide range of chemical reactions and interact with various biological systems, making it a versatile compound in research and industrial applications.
Propriétés
Formule moléculaire |
C19H28O4 |
|---|---|
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
4-(11-carboxyundecyl)benzoic acid |
InChI |
InChI=1S/C19H28O4/c20-18(21)11-9-7-5-3-1-2-4-6-8-10-16-12-14-17(15-13-16)19(22)23/h12-15H,1-11H2,(H,20,21)(H,22,23) |
Clé InChI |
GUCYIQLUWWTRLD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCCCCCCCCCCC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6-Diamino-3-methyl-8-morpholino-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c][2,7]naphthyridine-9-carbonitrile](/img/structure/B12831768.png)
![Azane;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;iron](/img/structure/B12831773.png)
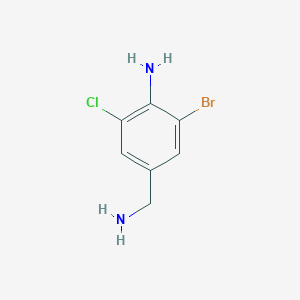



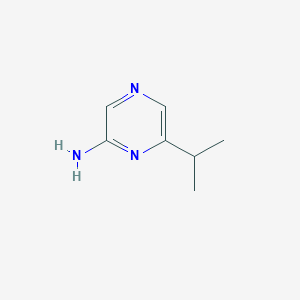

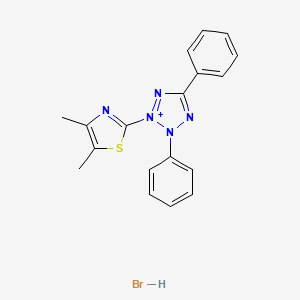
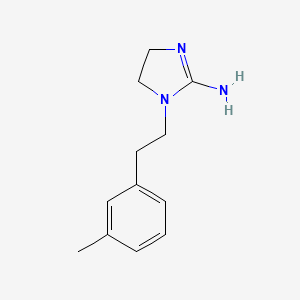
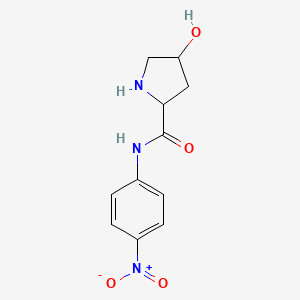

![3-Methyl-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12831844.png)
